molecular formula C6H7BrF3N3 B15254346 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B15254346
M. Wt: 258.04 g/mol
InChI Key: YXZOUPYKDYTKSE-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with ethyl chloroacetate to form an intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can form a new amine derivative, while oxidation can lead to the formation of a nitro or hydroxyl derivative.

Scientific Research Applications

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The bromo group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the pyrazole ring.

    2-Bromo-3,3,3-trifluoro-1-propene: Contains a trifluoromethyl group but has a different core structure.

    5-Amino-2-bromobenzotrifluoride: Similar functional groups but different ring structure

Uniqueness

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the combination of the pyrazole ring with the bromo and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7BrF3N3

Molecular Weight

258.04 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C6H7BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2

InChI Key

YXZOUPYKDYTKSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)C(F)(F)F)Br

Origin of Product

United States

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